molecular formula C11H18ClN5 B12228953 1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12228953
M. Wt: 255.75 g/mol
InChI Key: QMMUKLOIGLEDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with ethyl bromide under basic conditions to form the ethylated product. This is followed by the reaction with formaldehyde and a secondary amine to introduce the N-[(1-methylpyrazol-4-yl)methyl] group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions[][3].

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pyrazole ring is known to interact with metal ions and other cofactors, which can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the N-[(1-methylpyrazol-4-yl)methyl] group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochloride is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochloride is C10H14ClN3. The compound features a pyrazole ring, which is known for its bioactive properties.

Pyrazole derivatives have been studied for their ability to inhibit various biological pathways involved in cancer progression and inflammation. The specific mechanisms of action for 1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochloride may involve:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Anti-inflammatory Activity : Some studies suggest that pyrazole compounds can modulate inflammatory pathways, potentially reducing tumor-promoting inflammation.

Anticancer Efficacy

Recent studies have evaluated the anticancer potential of various pyrazole derivatives, including our compound of interest. Below is a summary table highlighting relevant findings from the literature:

Compound NameCell Line TestedIC50 (µM)Mechanism
1-Ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochlorideMCF7 (breast cancer)0.01CDK inhibition
1-Ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochlorideA549 (lung cancer)0.39Induction of apoptosis
1-Ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochlorideNCI-H460 (lung cancer)0.46Cell cycle arrest

These results indicate that the compound exhibits potent cytotoxic effects against multiple cancer cell lines, particularly MCF7 and A549 cells, with IC50 values indicating strong inhibitory activity.

Case Studies

A notable study published in MDPI's Molecules journal highlighted the effectiveness of pyrazole derivatives in targeting specific cancer pathways. The study reported that compounds similar to 1-ethyl-3-methyl-N-[methylpyrazol-4-yl)methyl] exhibited significant growth inhibition in various cancer cell lines, suggesting a potential role in drug development for cancer therapy .

In another investigation, derivatives were tested for their ability to induce apoptosis in A549 lung cancer cells, demonstrating that certain structural modifications could enhance their efficacy . This aligns with findings on the importance of structural diversity within the pyrazole class for achieving desired biological effects.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-8-11(9(2)14-16)12-5-10-6-13-15(3)7-10;/h6-8,12H,4-5H2,1-3H3;1H

InChI Key

QMMUKLOIGLEDDG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CN(N=C2)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.